tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate
Description
tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine linked to a pentyl chain terminating in a 2-fluorophenyl ketone group. This structure combines the steric bulk of the tert-butyl group with the electron-withdrawing properties of the fluorine substituent, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical research. The compound’s molecular formula is inferred as C₁₆H₂₁FNO₃ (based on analogs in ), with a molecular weight of approximately 307.35 g/mol .
Properties
Molecular Formula |
C16H22FNO3 |
|---|---|
Molecular Weight |
295.35 g/mol |
IUPAC Name |
tert-butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-11-7-6-10-14(19)12-8-4-5-9-13(12)17/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,18,20) |
InChI Key |
CAKYYSYZWRYVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorophenyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate is used as an intermediate in the preparation of more complex molecules. Its reactivity and functional groups make it a valuable building block for synthesizing pharmaceuticals and agrochemicals .
Biology and Medicine: Its structural features allow for modifications that can enhance biological activity and selectivity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. The fluorophenyl group plays a crucial role in binding to the target, while the carbamate moiety can modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate (CAS 2059970-59-9)
tert-Butyl N-[5-(4-fluorophenyl)-5-oxopentyl]carbamate (CAS 1020718-53-9)
tert-Butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate (CAS 303151-30-6)
Comparison with Heterocyclic Analogs
Compounds from , such as N-{3-[2-(tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide , incorporate thiazole and pyrimidine rings. These heterocycles introduce:
- Enhanced Pharmacological Activity : Thiazole-pyrimidine hybrids show dual BRAF/HDAC inhibitory activity, unlike the simpler carbamate structure of the target compound .
- Complex Synthesis : Multi-step reactions (e.g., bromination, sulfur amidation) are required, reducing yield scalability compared to the straightforward carbamate formation in the target compound .
Molecular Properties
*logP estimated via fragment-based methods.
Biological Activity
tert-Butyl N-[5-(2-fluorophenyl)-5-oxopentyl]carbamate is a carbamate derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound serves as a precursor in the synthesis of various biologically active molecules, including selective serotonin reuptake inhibitors (SSRIs) like Citalopram and Escitalopram oxalate.
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.27 g/mol
- Structural Features : The compound features a tert-butyl group, a fluorophenyl moiety, and a pentyl chain with a carbonyl functional group, which contribute to its unique reactivity and utility in organic synthesis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Palladium-Catalyzed Cross-Coupling Reactions : This method is crucial for forming the desired carbon-carbon bonds.
- Chiral Selective Reduction : Utilizing ketoreductases to achieve high chiral selectivity and conversion rates.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
Antimicrobial Properties
- The compound has demonstrated antimicrobial effects against various bacterial strains. Studies have shown that derivatives of this compound can inhibit bacterial growth, potentially through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
- In vitro studies have indicated that this compound exhibits cytotoxic effects against several human cancer cell lines. The mechanism of action is believed to involve the modulation of specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival.
Case Studies
- Cytotoxicity Tests : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis in a dose-dependent manner.
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |
| Antimicrobial | Escherichia coli | Significant bactericidal effect | |
| Anticancer | Breast cancer cell lines | Induction of apoptosis | |
| Anticancer | Lung cancer cell lines | Cytotoxic effects |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within target cells. This interaction can lead to downstream effects that alter cellular processes, such as apoptosis in cancer cells or disruption of metabolic pathways in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
